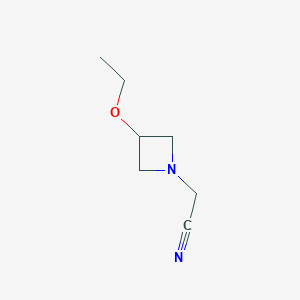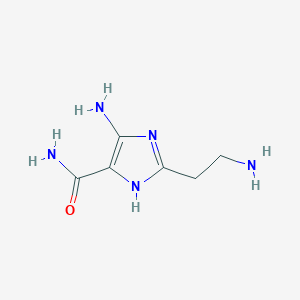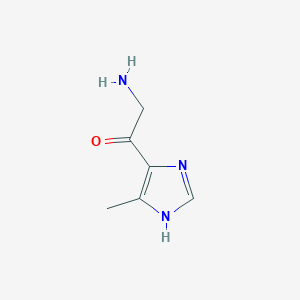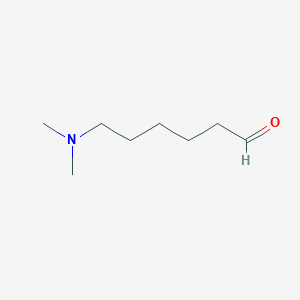![molecular formula C10H11N3O B12826985 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound includes an imidazole ring fused to a benzene ring, with an amino group and a methyl group attached to the imidazole ring.
Méthodes De Préparation
The synthesis of 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Analyse Des Réactions Chimiques
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Applications De Recherche Scientifique
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone can be compared with other benzimidazole derivatives, such as:
2-(2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Used in the synthesis of various pharmaceuticals.
4-[(1H-benzo[d]imidazol-2-yl)methyl]benzene: Studied for its potential antimicrobial properties. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(2-amino-6-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8-9(5-6)13(7(2)14)10(11)12-8/h3-5H,1-2H3,(H2,11,12) |
Clé InChI |
CWHDQIIIPWYKDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid](/img/structure/B12826926.png)
![2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride](/img/structure/B12826928.png)

![2-Methyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B12826931.png)





